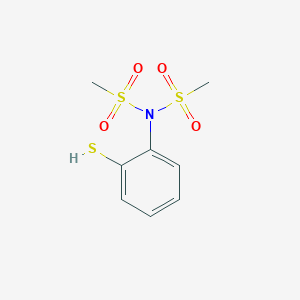
N-(Methanesulfonyl)-N-(2-sulfanylphenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Methanesulfonyl)-N-(2-sulfanylphenyl)methanesulfonamide is an organic compound characterized by the presence of both methanesulfonyl and sulfanyl groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(Methanesulfonyl)-N-(2-sulfanylphenyl)methanesulfonamide typically involves the reaction of 2-mercaptobenzenesulfonamide with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: The sulfanyl group in this compound can undergo oxidation to form sulfonic acids.
Reduction: The methanesulfonyl group can be reduced to a thiol group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(Methanesulfonyl)-N-(2-sulfanylphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(Methanesulfonyl)-N-(2-sulfanylphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl and sulfanyl groups can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
- N-(Methanesulfonyl)-N-(2-sulfanylphenyl)acetamide
- N-(Methanesulfonyl)-N-(2-sulfanylphenyl)propionamide
Comparison: N-(Methanesulfonyl)-N-(2-sulfanylphenyl)methanesulfonamide is unique due to the presence of two methanesulfonyl groups, which can enhance its reactivity and potential for forming covalent bonds with molecular targets. In contrast, similar compounds with acetamide or propionamide groups may exhibit different reactivity and biological activity due to variations in their chemical structure.
Propriétés
Numéro CAS |
105955-46-2 |
|---|---|
Formule moléculaire |
C8H11NO4S3 |
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
N-methylsulfonyl-N-(2-sulfanylphenyl)methanesulfonamide |
InChI |
InChI=1S/C8H11NO4S3/c1-15(10,11)9(16(2,12)13)7-5-3-4-6-8(7)14/h3-6,14H,1-2H3 |
Clé InChI |
FUJUACFJSDKJIQ-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)N(C1=CC=CC=C1S)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(Bicyclo[3.1.1]hept-2-en-2-yl)oxy](trimethyl)silane](/img/structure/B14342151.png)

![[Dichloro(fluoro)methyl][bis(trifluoromethyl)]phosphane](/img/structure/B14342166.png)
![6-[4-(Pyridin-3-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14342167.png)

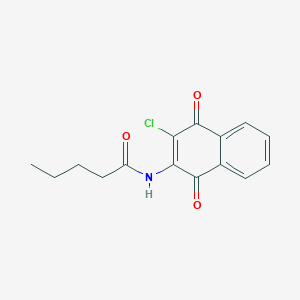
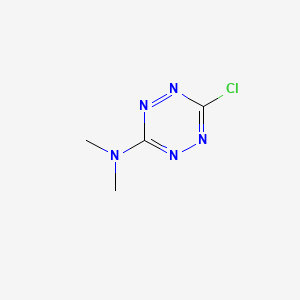
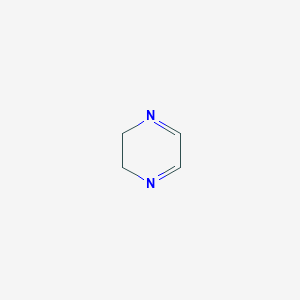
![6-[3-(4-Phenylpiperazin-1-yl)propoxy]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14342195.png)
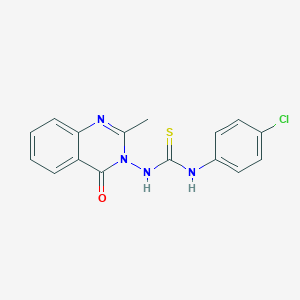


![Ethyl 4-formyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-3-carboxylate](/img/structure/B14342229.png)
